3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one 3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1058423-34-9
VCID: VC11949065
InChI: InChI=1S/C22H22N4O4/c1-16-4-6-17(7-5-16)18-13-20(27)26(15-23-18)14-21(28)24-8-10-25(11-9-24)22(29)19-3-2-12-30-19/h2-7,12-13,15H,8-11,14H2,1H3
SMILES: CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Molecular Formula: C22H22N4O4
Molecular Weight: 406.4 g/mol

3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one

CAS No.: 1058423-34-9

Cat. No.: VC11949065

Molecular Formula: C22H22N4O4

Molecular Weight: 406.4 g/mol

* For research use only. Not for human or veterinary use.

3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one - 1058423-34-9

Specification

CAS No. 1058423-34-9
Molecular Formula C22H22N4O4
Molecular Weight 406.4 g/mol
IUPAC Name 3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-6-(4-methylphenyl)pyrimidin-4-one
Standard InChI InChI=1S/C22H22N4O4/c1-16-4-6-17(7-5-16)18-13-20(27)26(15-23-18)14-21(28)24-8-10-25(11-9-24)22(29)19-3-2-12-30-19/h2-7,12-13,15H,8-11,14H2,1H3
Standard InChI Key OHBBOXDMTNLWQJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Canonical SMILES CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4

Introduction

IUPAC Name

The IUPAC name of the compound is 3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one.

Molecular Formula

The molecular formula of the compound is C18H20N4O4.

Molecular Weight

The molecular weight is 356.38 g/mol.

Structural Features

  • The compound contains a dihydropyrimidinone core, which is often associated with biological activity.

  • It has a furan ring attached via a piperazine linker, which may enhance its ability to interact with biological targets.

  • A methyl-substituted phenyl group contributes to its hydrophobic character, potentially influencing its pharmacokinetics.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route could include:

  • Formation of the dihydropyrimidinone core through a Biginelli reaction involving an aldehyde, urea, and a β-ketoester.

  • Coupling of the furan-2-carbonyl group to piperazine via an amide bond.

  • Introduction of the oxoethyl linker through acylation reactions.

Medicinal Chemistry

Compounds with similar structures often exhibit pharmacological properties such as:

  • Antimicrobial activity: The presence of a furan ring and piperazine moiety can enhance interactions with bacterial or fungal enzymes.

  • Anticancer potential: The dihydropyrimidinone scaffold is known for cytotoxic activity against various cancer cell lines.

Spectroscopic Characterization

For compounds like this, typical characterization methods include:

  • NMR Spectroscopy: To confirm the structure and substitution pattern.

  • Mass Spectrometry (MS): To verify molecular weight and purity.

  • IR Spectroscopy: To identify functional groups such as carbonyls and amides.

Solubility and Stability

The compound's solubility in water or organic solvents and its stability under physiological conditions are critical for drug development.

Biological Activity Studies

While specific data for this compound is not available, related compounds have been studied for:

  • Antibacterial Activity: Tested against Gram-positive and Gram-negative bacteria using agar diffusion or broth dilution methods.

  • Antifungal Activity: Evaluated against common fungal pathogens like Candida albicans.

  • Cytotoxicity Assays: Screening for anticancer activity using cell viability assays (e.g., MTT or IC50 determination).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator